molecular formula C11H20N4O6 B14221859 L-Alanylglycyl-L-alanyl-L-serine CAS No. 798540-53-1

L-Alanylglycyl-L-alanyl-L-serine

Cat. No.: B14221859
CAS No.: 798540-53-1
M. Wt: 304.30 g/mol
InChI Key: CSMABDHLDMGVRV-ACZMJKKPSA-N
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Description

L-Alanylglycyl-L-alanyl-L-serine is a tripeptide composed of the amino acids L-alanine, glycine, and L-serine. Tripeptides like this compound are of significant interest in biochemical research due to their potential roles in various biological processes and their applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanylglycyl-L-alanyl-L-serine typically involves the stepwise coupling of the amino acids L-alanine, glycine, and L-serine. This process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to overexpress specific enzymes that catalyze the formation of the tripeptide from its constituent amino acids .

Chemical Reactions Analysis

Types of Reactions

L-Alanylglycyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of the individual amino acids.

    Oxidation: The serine residue can be oxidized to form serine derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides.

Major Products Formed

    Hydrolysis: L-alanine, glycine, and L-serine.

    Oxidation: Oxidized serine derivatives.

    Substitution: Substituted peptide derivatives.

Scientific Research Applications

L-Alanylglycyl-L-alanyl-L-serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanylglycyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tripeptide can modulate enzymatic activity by acting as a substrate or inhibitor. Additionally, it can influence cellular signaling pathways by binding to receptors on the cell surface, thereby affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of L-alanine, glycine, and L-serine allows it to participate in unique interactions and reactions compared to other similar peptides.

Properties

CAS No.

798540-53-1

Molecular Formula

C11H20N4O6

Molecular Weight

304.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H20N4O6/c1-5(12)9(18)13-3-8(17)14-6(2)10(19)15-7(4-16)11(20)21/h5-7,16H,3-4,12H2,1-2H3,(H,13,18)(H,14,17)(H,15,19)(H,20,21)/t5-,6-,7-/m0/s1

InChI Key

CSMABDHLDMGVRV-ACZMJKKPSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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